molecular formula C14H24N2O2 B4843639 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine

1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine

Cat. No. B4843639
M. Wt: 252.35 g/mol
InChI Key: HPMRTNYWXFVZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine, also known as PACM or PACMP, is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been synthesized for its potential use as a pharmacological tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine is not fully understood, but it is believed to involve the inhibition of dopamine and norepinephrine transporters. This inhibition leads to an increase in the extracellular concentration of these neurotransmitters, which may contribute to the observed effects of the compound.
Biochemical and Physiological Effects
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter transporters and cancer cells, 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition may contribute to the observed effects of the compound on cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine as a pharmacological tool is its specificity for dopamine and norepinephrine transporters. This specificity allows for the selective study of these transporters without affecting other neurotransmitter systems. However, one limitation of 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine is its relatively low potency compared to other compounds used in the study of neurotransmitter transporters.

Future Directions

There are several potential future directions for the use of 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine in scientific research. One area of interest is the study of the role of dopamine and norepinephrine transporters in various neurological and psychiatric disorders. Additionally, 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine may have potential applications in the study of cancer biology, particularly in the development of new cancer therapies. Finally, further investigation into the mechanism of action of 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine may lead to the development of more potent and selective compounds for use as pharmacological tools.

Scientific Research Applications

1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine has been investigated for its potential use as a pharmacological tool in the study of various biological processes. It has been shown to inhibit the uptake of dopamine and norepinephrine in vitro, suggesting that it may have potential applications in the study of neurotransmitter transporters. Additionally, 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine has been shown to inhibit the growth of cancer cells in vitro, indicating that it may have potential applications in the study of cancer biology.

properties

IUPAC Name

1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-11-4-3-7-16(10-11)14(18)13-5-8-15(9-6-13)12(2)17/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMRTNYWXFVZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(3-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine
Reactant of Route 4
Reactant of Route 4
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.